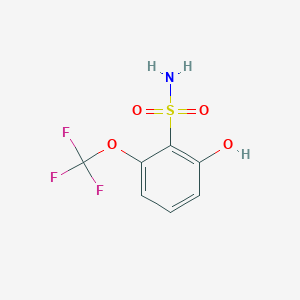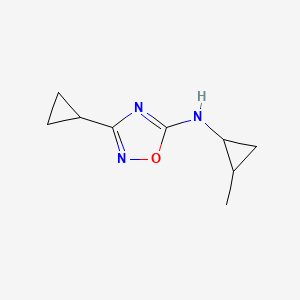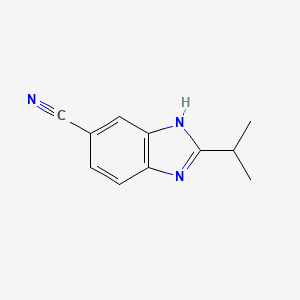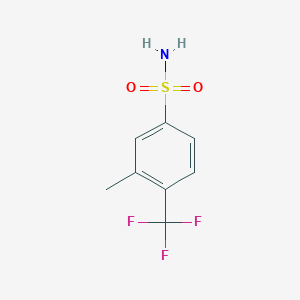![molecular formula C5H7N3S2 B13306507 3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)
3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE is a heterocyclic compound containing a thiadiazole ring substituted with a prop-2-en-1-ylsulfanyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the prop-2-en-1-ylsulfanyl group, potentially leading to the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-TRIAZOLE: Similar structure but with a triazole ring instead of a thiadiazole ring.
3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-OXADIAZOLE: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness: 3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE is unique due to the presence of both a thiadiazole ring and a prop-2-en-1-ylsulfanyl group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C5H7N3S2 |
|---|---|
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C5H7N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2H,1,3H2,(H2,6,7,8) |
InChI-Schlüssel |
GMVKUQPLPVHBOF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B13306430.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)



![2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)



![3-[(1-Cyclohexylethyl)amino]propan-1-ol](/img/structure/B13306462.png)



